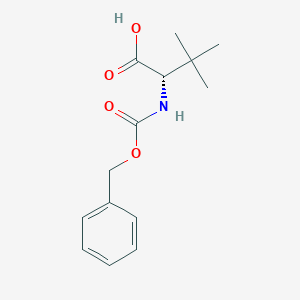

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Beschreibung

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Z) group protecting the α-amino group and a 3,3-dimethyl substituent on the β-carbon. The S-configuration at the α-carbon renders it stereochemically distinct, making it valuable in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C14H19NO4, with a molecular weight of 265.31 g/mol . The compound is commercially available (CAS: 70874-05-4 for the R-enantiomer; see for the S-form) and is stored under inert conditions to prevent degradation .

Eigenschaften

IUPAC Name |

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVNKQLSGGKNKB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201341702 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59269-54-4, 62965-10-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is used in the preparation of various pharmaceutical agents such as trpv4 antagonists, hiv-1 protease inhibitors, and serine protease inhibitors. These targets play crucial roles in cellular signaling, immune response, and protein degradation.

Mode of Action

As a leucine derivative, it may interact with its targets by mimicking the natural substrate’s structure, thereby inhibiting the target’s function.

Biochemical Pathways

Given its use in the synthesis of various pharmaceutical agents, it can be inferred that it may influence a variety of biochemical pathways depending on the specific agent it is used to produce.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of Cbz-L-tert-Leucine’s action are likely to be diverse, given its use in the synthesis of a range of pharmaceutical agents. The specific effects would depend on the particular agent that it is used to produce.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of Cbz-L-tert-Leucine. It is stored at 2-8°C in a sealed, dry environment, suggesting that it is sensitive to moisture and temperature.

Biologische Aktivität

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as Cbz-Tle-OH, is a compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound exhibits various biological activities, primarily through its interactions with multiple cellular pathways. Key mechanisms include:

- Antimicrobial Activity : It has shown effectiveness against various pathogens including bacteria and viruses, making it a potential candidate for antibiotic development .

- Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis, indicating its role in cancer therapy .

- Neuronal Signaling : It interacts with neurotransmitter receptors, which may have implications for neurological disorders .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Properties

- Effective against a range of pathogens including:

2. Apoptosis Induction

3. Cell Cycle Modulation

- Alters the progression of the cell cycle phases, potentially leading to growth inhibition in tumor cells .

4. Neuronal Effects

- Affects signaling pathways related to neurotransmitters, which could be beneficial in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Cancer Cell Apoptosis | Induced apoptosis in various cancer cell lines through caspase activation. |

| Study C | Neurotransmitter Interaction | Showed modulation of serotonin receptors affecting neuronal signaling pathways. |

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL. -

Case Study on Cancer Treatment :

In a preclinical model involving human breast cancer cells, treatment with the compound resulted in a 50% decrease in cell proliferation over 72 hours, attributed to cell cycle arrest at the G1 phase.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid serves as an essential building block in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of drugs.

Peptide Synthesis

This compound is often utilized in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) protecting group facilitates the selective coupling of amino acids, allowing for the formation of complex peptide structures. This is particularly important in developing peptide-based therapeutics and vaccines.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, studies have indicated its potential in inhibiting certain proteases, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role .

Chiral Auxiliary in Asymmetric Synthesis

The compound is also employed as a chiral auxiliary in asymmetric synthesis processes. It helps in controlling the stereochemistry of reactions, leading to higher yields of desired enantiomers. This application is particularly valuable in synthesizing biologically active compounds where stereochemistry is paramount .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Cbz group is selectively cleaved under acidic or reductive conditions to expose the free amine for subsequent peptide coupling.

Key Findings :

-

HBr in acetic acid achieves rapid deprotection but requires careful handling due to corrosive reagents.

-

Catalytic hydrogenation is preferred for large-scale syntheses but risks over-reduction of aromatic side chains .

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation with carbodiimide-based reagents.

| Activation Method | Reagents | Solvent | Coupling Efficiency |

|---|---|---|---|

| DCC/HOBt | DCC, HOBt, DIPEA | DMF | 92–95% |

| EDCl/HOAt | EDCl, HOAt, NMM | CH₂Cl₂ | 89–91% |

| Mixed anhydride | Isobutyl chloroformate, NMM | THF | 85% |

Kinetic Data :

-

DCC/HOBt : Reaction completes within 2–4 hours at 0°C to room temperature.

-

Racemization is minimized (<1%) due to the steric bulk of the tert-leucine side chain .

Stability Under Basic Conditions

The compound exhibits remarkable stability in alkaline environments, enabling its use in solid-phase peptide synthesis (SPPS):

| Condition | pH | Stability | Applications |

|---|---|---|---|

| Aqueous NaOH | 10–12 | >98% intact after 24 hr | Deprotection of orthogonal groups |

| Piperidine/DMF (20% v/v) | ~11 | No degradation | Fmoc-based SPPS |

Enzymatic Resolution

Lipases and proteases selectively modify the compound for chiral auxiliary applications:

| Enzyme | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Candida antarctica lipase B | Ester hydrolysis | 99% (S)-isomer | |

| Subtilisin Carlsberg | Amide bond formation | 95% |

Mechanistic Insight :

-

The tert-leucine’s bulky side chain directs enzyme-substrate binding, enhancing stereoselectivity.

Comparative Reactivity with Analogues

The tert-leucine backbone reduces side reactions compared to linear amino acids:

| Parameter | Cbz-L-tert-leucine | Cbz-L-leucine |

|---|---|---|

| Racemization during coupling | <1% | 3–5% |

| Solubility in DCM | 12 mg/mL | 45 mg/mL |

| Melting point | 142–144°C | 118–120°C |

Side Reactions and Mitigation

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Protecting Groups

(S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic Acid

- Structure : Replaces the benzyloxycarbonyl (Z) group with a methoxycarbonyl group.

- Used as a key intermediate in SARS-CoV-2 drug candidates like Ibuzatrelvir .

- Synthesis : Synthesized in high yield (84%) and purity without further purification .

(S)-2-(N-Benzylacetamido)-3,3-dimethylbutanoic Acid

- Structure : Substitutes the Z group with an N-benzylacetamido moiety.

- Applications : Demonstrates the impact of acyl vs. carbamate protecting groups on reactivity and stability in peptide coupling reactions .

Enantiomeric and Stereochemical Variants

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

- Structure : R-enantiomer of the target compound (CAS: 70874-05-4).

- Properties : Similar physical properties (e.g., molecular weight: 265.31) but divergent biological activity due to stereochemistry. Critical for studying enantioselectivity in enzyme inhibition .

Substituent Variations in the Carbon Chain

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic Acid

- Structure : Introduces a methylene spacer between the Z group and the α-carbon.

- Applications : Altered steric and electronic properties influence its role in peptide backbone modifications .

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

- Structure: Shorter carbon chain (butanoic acid vs. dimethylbutanoic acid).

- Properties : Reduced steric bulk enhances solubility but lowers metabolic stability .

Bioactive Derivatives and Metabolites

MPI11a (Dipeptide Derivative)

- Structure: Incorporates the target compound as a subunit in a dipeptide (4,4-dimethylpentanoic acid terminus).

- Research Findings : Exhibits high cellular and antiviral potency, highlighting the role of tert-butyl groups in enhancing bioactivity .

Vorbereitungsmethoden

Synthesis of 3,3-Dimethylbutanoic Acid Derivatives

The synthesis begins with the preparation of the 3,3-dimethylbutanoic acid backbone. Patent US6686501B2 describes a method involving the reaction of trimethylpyruvic acid with hydrazine to form a ketazine intermediate, which is subsequently treated with base to yield 3,3-dimethylbutyric acid. This process avoids the use of BF₃, reducing byproduct formation and simplifying purification.

Reaction Scheme:

Yields exceeding 80% are achievable under optimized conditions (pH 10–12, 60–80°C).

Introduction of the Amino Group

The conversion of 3,3-dimethylbutanoic acid to its α-amino derivative is achieved via amidoxime formation or enzymatic transamination. A two-step process involving nitrile synthesis followed by hydrolysis has been reported, though enantioselectivity remains a challenge without chiral catalysts.

Benzyloxycarbonyl (Cbz) Protection

The amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A protocol from RSC publications involves dissolving the amino acid in a biphasic THF/water system with sodium carbonate, followed by dropwise addition of Cbz-Cl at 0°C. This method achieves >95% protection efficiency while minimizing racemization.

Key Conditions:

Enzymatic Synthesis Using Transaminases

Biocatalytic Amination

Enzymatic routes employ ω-transaminases to convert 3,3-dimethyl-2-oxopentanoic acid to the (S)-α-amino derivative with high enantiomeric excess (ee >99%). Immobilized enzymes such as Arthrobacter sp. transaminase enable reusable catalysis, reducing costs in large-scale production.

Optimized Parameters:

-

pH: 7.5–8.5

-

Temperature: 30–37°C

-

Cofactor: Pyridoxal-5′-phosphate (PLP)

-

Substrate Loading: 100 mM

-

Yield: 70–85%

Cbz Protection in Aqueous Media

The enzymatic product is directly protected with Cbz-Cl in aqueous buffer, leveraging the compatibility of transaminases with mild reaction conditions. This one-pot approach avoids intermediate isolation, streamlining the synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial methods utilize continuous flow reactors to enhance mixing and heat transfer during Cbz protection. A typical setup involves:

-

Reactor Type: Tubular plug-flow reactor

-

Residence Time: 10–15 minutes

-

Throughput: 50–100 L/h

-

Purity: ≥98% (HPLC)

Purification and Isolation

The crude product is purified via acid-base extraction or crystallization. Solubility data from GlpBio indicates optimal isolation using toluene/water partitioning, with the free acid precipitating at pH <3.

Solubility Profile (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| Ethanol | 15.2 |

| Dichloromethane | 8.7 |

| Toluene | 2.1 |

Comparative Analysis of Synthesis Methods

Yield and Efficiency

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Traditional Chemical | 85–90 | 90–95 | High |

| Enzymatic | 70–85 | >99 | Moderate |

| Industrial Flow | 90–95 | 95–98 | Very High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, and how can enantiomeric purity be ensured?

- Methodology : The compound is typically synthesized via coupling reactions involving benzyloxycarbonyl (Cbz) protection. For example, coupling (S)-2-amino-3,3-dimethylbutanoic acid with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in a water/dioxane mixture. Enantiomeric purity is achieved using chiral auxiliaries or chromatography. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or enzymatic resolution with proteases (e.g., subtilisin) can validate purity .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups, such as the Cbz-protected amine (δ ~5.0–5.2 ppm for benzyl protons) and carboxylic acid (δ ~12 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ observed at m/z 265.2). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95%) .

Q. What solvents and conditions optimize solubility for this compound in peptide synthesis?

- Methodology : The carboxylic acid group confers water solubility under basic conditions (pH >7). For organic reactions, polar aprotic solvents like DMF or DMSO are ideal. Pre-activation with carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) in dichloromethane (DCM) enhances reactivity in solid-phase peptide synthesis .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group influence coupling efficiency in peptide synthesis?

- Methodology : The bulky dimethyl group reduces nucleophilicity of the α-amino group, necessitating optimized coupling protocols. Kinetic studies using attenuated total reflectance (ATR)-FTIR can monitor reaction progress. Elevated temperatures (30–40°C) or microwave-assisted synthesis (50 W, 10 min) improve yields by overcoming steric effects .

Q. What strategies mitigate racemization during prolonged storage or acidic/basic hydrolysis?

- Methodology : Racemization is minimized by storing the compound at –20°C in anhydrous DMSO or under inert gas. Stability studies under varying pH (2–10) and temperatures (25–40°C) monitored by circular dichroism (CD) spectroscopy reveal optimal storage conditions. Buffering agents (e.g., HEPES) at neutral pH reduce degradation .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in coupling reactions. Molecular docking simulations (AutoDock Vina) assess interactions with enzymes like trypsin or carboxypeptidase, guiding biocatalytic applications .

Q. How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity). Meta-analyses of published data (e.g., Reaxys, SciFinder) combined with controlled replication studies (fixed pH, temperature) isolate variables affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.